2,2,2-trifluoro-1-(2-iodophenyl)ethanol
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Overview
Description
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol typically involves the introduction of an iodine atom and a trifluoromethyl group onto a benzyl alcohol framework. One common method is the iodination of alpha-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by iodination and purification steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzaldehyde or trifluoromethylbenzoic acid.
Reduction: Formation of alpha-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-(2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzyl Alcohol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl Alcohol: Similar structure but the iodine atom is replaced with a hydrogen atom.
2-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the iodine atom.
Uniqueness
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3IO |
---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H |
InChI Key |
AUJQQTCDXBVLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)I |
Origin of Product |
United States |
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